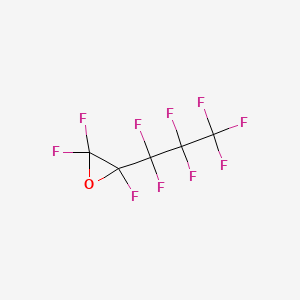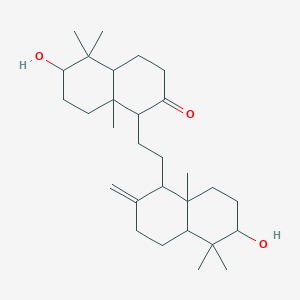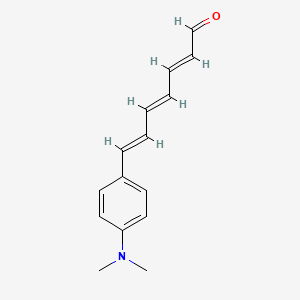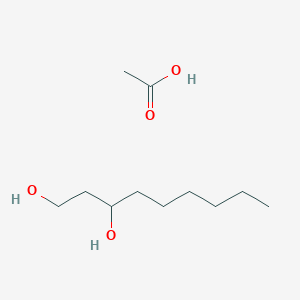
Boc-D-ser(bzl)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-ser(bzl)-ol, also known as N-α-t.-Boc-O-benzyl-D-serine, is a derivative of the amino acid serine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl (Bzl) group attached to the serine molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-ser(bzl)-ol typically involves the protection of the amino and hydroxyl groups of D-serine. One common method involves the reaction of D-serine with tert-butoxycarbonyl chloride (Boc-Cl) to protect the amino group, followed by the reaction with benzyl bromide to protect the hydroxyl group. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) and requires the presence of a base like sodium hydride (NaH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-D-ser(bzl)-ol undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Bzl protecting groups using reagents like trifluoroacetic acid (TFA) or hydrogenation.
Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc group removal and hydrogenation for Bzl group removal.
Substitution: Reagents like benzyl bromide for introducing the Bzl group.
Major Products Formed
The major products formed from these reactions include deprotected serine derivatives and substituted serine compounds, which can be further used in peptide synthesis .
Applications De Recherche Scientifique
Boc-D-ser(bzl)-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function by incorporating it into synthetic peptides.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of Boc-D-ser(bzl)-ol primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Bzl groups protect the amino and hydroxyl groups, respectively, during the synthesis process. These protecting groups are removed at the final stages to yield the desired peptide. The compound does not have a specific biological target or pathway as it is mainly used as a synthetic intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-L-ser(bzl)-ol: The L-isomer of Boc-D-ser(bzl)-ol, used similarly in peptide synthesis.
Boc-D-thr(bzl)-ol: A threonine derivative with similar protecting groups.
Boc-D-tyr(bzl)-ol: A tyrosine derivative with similar protecting groups.
Uniqueness
This compound is unique due to its specific stereochemistry (D-isomer) and the presence of both Boc and Bzl protecting groups. This combination makes it particularly useful in the synthesis of peptides that require precise control over the stereochemistry and protection of functional groups .
Propriétés
Formule moléculaire |
C15H23NO4 |
|---|---|
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-1-hydroxy-3-(4-methoxyphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-12(10-17)9-11-5-7-13(19-4)8-6-11/h5-8,12,17H,9-10H2,1-4H3,(H,16,18)/t12-/m1/s1 |
Clé InChI |
PDULSURPMKMHCI-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC)CO |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326752.png)







![3-[(6-morpholino-3-pyridinyl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12326800.png)

![1-(3-Methyl-pyridin-2-yl)-[1,4]diazepane, acetate](/img/structure/B12326808.png)

![3-(S)-[Benzyl-(1-(S)-phenyl-ethyl)-amino]-5-methyl-hexanoic acid tert-butyl ester](/img/structure/B12326822.png)
![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B12326826.png)
